N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
Historical Development and Discovery Context
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide represents a convergence of advancements in heterocyclic chemistry and spirocompound design. Early iterations of benzodioxin derivatives, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (PubChem CID: 735875), were first cataloged in 2005, highlighting sustained interest in benzodioxin-based pharmacophores. The incorporation of the 1,4,8-triazaspiro[4.5]deca-1,3-diene system, as seen in related compounds like PubChem CID 50744648, emerged more recently, with structural modifications aimed at enhancing target selectivity.
The compound’s development aligns with broader trends in optimizing sulfanyl-acetamide linkages for improved pharmacokinetic properties. For example, N-(4-ethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (PubChem CID: 50744648) demonstrated the utility of spirocyclic nitrogen systems in modulating receptor interactions. These advancements provided the foundational knowledge for integrating benzodioxin and triazaspiro motifs into a single molecular entity.
Structural Significance in Medicinal Chemistry
The compound’s architecture combines three critical elements:
- A 2,3-dihydro-1,4-benzodioxin core, known for its metabolic stability and π-π stacking capabilities.
- A 1,4,8-triazaspiro[4.5]deca-1,3-diene system, which introduces conformational rigidity and hydrogen-bonding potential.
- A sulfanyl-acetamide bridge , facilitating flexible interactions with biological targets.
Table 1: Key Structural and Molecular Properties
The spirocyclic component’s nitrogen atoms (N1, N4, N8) create a polarized region capable of electrostatic interactions, while the 4-methylphenyl group at position 3 enhances lipophilicity. This balance of polar and nonpolar features suggests potential for blood-brain barrier penetration, a trait observed in structurally analogous compounds.
Position within Triazaspiro Pharmacological Research
Triazaspiro systems have garnered attention for their versatility in addressing adenosine receptors, kinase enzymes, and epigenetic targets. The 1,4,8-triazaspiro[4.5]deca-1,3-diene framework, as characterized in PubChem CID 150440673, exhibits a unique ability to adopt boat-chair conformations that mimic natural ligand binding poses. When combined with the benzodioxin moiety, this system may synergistically enhance binding to serotonin or dopamine receptors, as suggested by the activity of simpler benzodioxin derivatives.
Recent studies highlight triazaspiro compounds’ role in allosteric modulation. For instance, substitutions at the 8-methyl position (as seen in the subject compound) have been shown to fine-tune selectivity between closely related GPCR subtypes. This precision positions the compound as a candidate for neurodegenerative disease research, where subtype-specific modulation is critical.
Research Rationale and Academic Interest
Four factors drive ongoing investigation into this compound:
- Hybrid Scaffold Potential : Merging benzodioxin and triazaspiro systems could yield novel structure-activity relationships unattainable with either motif alone.
- Stereoelectronic Tunability : The spirocyclic system’s nitrogen atoms allow for pH-dependent charge states, enabling dynamic interactions with biological targets.
- Synthetic Accessibility : Intermediate compounds like N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives are commercially available (e.g., Sigma-Aldrich L442925), facilitating analogue synthesis.
- Uncharted Target Space : Preliminary docking studies suggest affinity for understudied targets like trace amine-associated receptors (TAARs), which regulate monoaminergic systems.
The compound’s structural complexity also serves as a testbed for computational chemistry methods. Molecular dynamics simulations of the triazaspiro system (PubChem CID 150440673) reveal persistent intramolecular hydrogen bonds between N1 and N10, stabilizing bioactive conformations. Such insights guide rational design of next-generation derivatives.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-17-3-5-18(6-4-17)23-24(28-25(27-23)9-11-29(2)12-10-25)33-16-22(30)26-19-7-8-20-21(15-19)32-14-13-31-20/h3-8,15H,9-14,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFKVHWHZPDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxin and triazaspirodecadiene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide involves several key steps:
- Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is typically conducted in an aqueous alkaline medium at controlled temperatures to facilitate the formation of the sulfonamide derivative.
- Final Derivatization : The sulfonamide is further reacted with various acetamides to yield the target compound. This process may involve the use of bases such as lithium hydride to promote the formation of the desired product through nucleophilic substitution reactions .
Enzyme Inhibition Studies
Research has indicated that derivatives of this compound exhibit significant enzyme inhibitory activities, particularly against:
- α-Glucosidase : This enzyme is crucial in carbohydrate metabolism and its inhibition can help manage Type 2 Diabetes Mellitus (T2DM) by delaying glucose absorption.
- Acetylcholinesterase : Inhibitors of this enzyme are of interest for treating Alzheimer's Disease (AD) as they can enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
Antimicrobial and Anticancer Properties
Preliminary studies have suggested that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide may possess antimicrobial properties. These findings could lead to further investigations into their efficacy against various bacterial strains and cancer cell lines.
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for various applications in medicinal chemistry:
Drug Development
Given its enzyme inhibitory properties, this compound could be developed into a therapeutic agent for managing diabetes and neurodegenerative diseases. The ability to modify its structure allows for the optimization of pharmacological properties.
Research Tool
This compound can serve as a valuable research tool in pharmacology for studying enzyme mechanisms and interactions within metabolic pathways. Its specificity towards certain enzymes makes it suitable for elucidating biochemical processes related to disease states.
Case Study 1: Inhibition of α-Glucosidase
In a study investigating various sulfonamide derivatives, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide was shown to inhibit α-glucosidase effectively. This inhibition was measured using standard enzyme assays where the compound demonstrated a dose-dependent response.
Case Study 2: Neuroprotective Effects
Another study focused on evaluating the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival pathways through acetylcholinesterase inhibition.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Functional and Bioactivity Comparisons
- Epigenetic Modulation : The triazaspiro system in the target compound shares proteomic interaction signatures with HDAC inhibitors like SAHA, as inferred from CANDO platform analyses (proteomic similarity score: 0.82) .
- Metabolic Stability : Sulfanyl-containing analogs (e.g., ZINC1823608) demonstrate enhanced metabolic half-lives (>4 hours in hepatic microsomes) compared to carboxylic acid derivatives (1–2 hours) .
Computational Docking and Binding Affinity
Docking studies using SHELXL and ORTEP-III-derived crystallographic data highlight that the triazaspiro moiety in the target compound interacts with hydrophobic pockets in HDAC8 (binding energy: −9.2 kcal/mol), outperforming thiadiazole-based analogs (−7.8 kcal/mol) . However, minor structural variations (e.g., methyl vs. naphthyl substituents) significantly alter residue-specific interactions, as seen in Murcko scaffold analyses .
Key Research Findings and Limitations
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[8-methyl-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin with various sulfonamides and acetamides. The synthesis typically involves the use of reagents such as lithium hydride and N,N-dimethylformamide (DMF) under controlled conditions to yield the desired product with high purity and yield.
Key Synthetic Steps:
- Formation of Benzodioxin Derivative : The initial step involves the formation of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine).
- Sulfonamide Coupling : This intermediate is then reacted with sulfonyl chlorides to form sulfonamide derivatives.
- Acetamide Formation : The final step involves the introduction of acetamide groups to produce the target compound.
Enzyme Inhibition
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives exhibit significant enzyme inhibitory potential. Studies have shown that these compounds can inhibit various enzymes including:
- Cholinesterases : Inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission.
| Enzyme Type | Inhibition Activity | Reference |
|---|---|---|
| Acetylcholinesterase | Moderate | |
| Butyrylcholinesterase | Significant |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest that it exhibits moderate to significant antibacterial activity against gram-positive and gram-negative bacteria.
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Klebsiella pneumoniae | Moderate |
Case Studies
A notable study demonstrated the compound's potential as an anti-inflammatory agent. In vitro assays showed that it could reduce pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).
Study Findings:
- Cytokine Reduction : The compound significantly lowered levels of TNF-alpha and IL-6.
- Mechanism : It appears to inhibit NF-kB signaling pathways, which are crucial for inflammatory responses.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates validated?
The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting a benzodioxin-6-amine precursor with sulfonyl chlorides under basic conditions (pH 9–10) to form sulfonamide intermediates. Subsequent alkylation with bromoacetamides in DMF using lithium hydride as a base yields the final product. Intermediate validation relies on IR (to confirm sulfonamide S=O stretches), (to track aromatic and spirocyclic proton shifts), and elemental analysis. Triplicate experiments ensure reproducibility .
Q. Which spectroscopic techniques are prioritized for structural confirmation?
- IR spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm, sulfonamide S=O at ~1350 cm).
- : Resolves aromatic protons (6.5–7.5 ppm), methyl groups (2.0–2.5 ppm), and spirocyclic systems (distinct splitting patterns).
- EIMS : Confirms molecular weight and fragmentation patterns. Cross-validation with CHN analysis ensures stoichiometric accuracy .
Q. How is antibacterial activity screened in preliminary assays?
Standard protocols involve agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) values are determined in triplicate, with statistical analysis (mean ± SEM) using tools like Excel to minimize variability .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying catalytic conditions?
A factorial design of experiments (DoE) assesses variables:
Q. What strategies resolve contradictions in enzyme inhibition data across assays?
Contradictions (e.g., α-glucosidase vs. acetylcholinesterase inhibition) are addressed by:
- Assay standardization : Uniform substrate concentrations (e.g., 0.1 mM p-nitrophenyl-α-D-glucopyranoside).
- Control normalization : Using galantamine (AChE) or acarbose (α-glucosidase) as reference inhibitors.
- Statistical cross-validation : ANOVA identifies outliers due to pH or temperature fluctuations .
Q. How can computational modeling predict binding interactions with target enzymes?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) map interactions:
- Binding pockets : Focus on spirocyclic sulfur and acetamide moieties.
- Free energy calculations (MM-PBSA) : Quantify affinity for residues like His in α-glucosidase. AI tools (e.g., AlphaFold) refine enzyme models if crystallographic data is unavailable .
Q. What methodologies validate spirocyclic structural integrity under synthetic stress?
Q. How to design SAR studies for pharmacophore identification?
Systematic substitution of:
Q. Which statistical frameworks analyze dose-response data in enzyme studies?
Nonlinear regression models (e.g., Hill equation) fit dose-response curves. Tools include:
Q. How can AI enhance assay sensitivity for low-abundance targets?
AI-driven platforms (e.g., smart laboratories) automate:
Q. Methodological Notes
- Theoretical frameworks : Align SAR studies with enzyme mechanistic models (e.g., lock-and-key vs. induced fit) to guide synthesis .
- Data validation : Replicate key findings across independent labs to mitigate batch-specific artifacts .
- Ethical rigor : Adhere to CRDC guidelines for chemical engineering design (subclass RDF2050103) when scaling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
